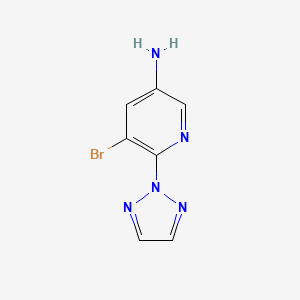
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a heterocyclic compound that contains a bromine atom, a triazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions.
Coupling with Pyridine: The final step involves coupling the triazole ring with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process more sustainable.
化学反応の分析
Types of Reactions
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could produce an oxidized triazole compound.
科学的研究の応用
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
5-Bromo-6-(2H-1,2,4-triazol-2-yl)pyridin-3-amine: Similar structure but with a different triazole isomer.
6-(2H-1,2,3-Triazol-2-yl)pyridin-3-amine: Lacks the bromine atom.
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine: Contains a chlorine atom instead of bromine.
Uniqueness
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is unique due to the presence of both the bromine atom and the 1,2,3-triazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the bromine atom can participate in unique halogen bonding interactions, and the 1,2,3-triazole ring can engage in specific hydrogen bonding and π-π stacking interactions, making this compound particularly versatile in various applications.
特性
分子式 |
C7H6BrN5 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
5-bromo-6-(triazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-3-5(9)4-10-7(6)13-11-1-2-12-13/h1-4H,9H2 |
InChIキー |
OJVUQRLYUFAREW-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


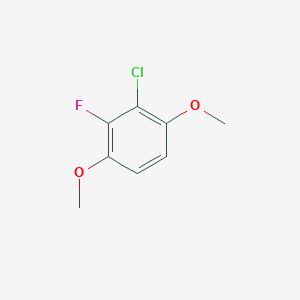

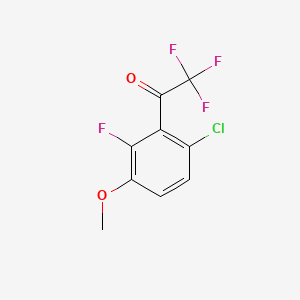

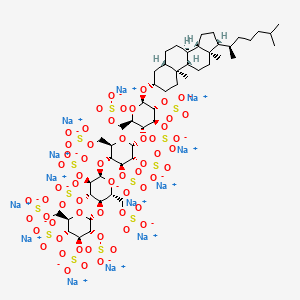
![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)

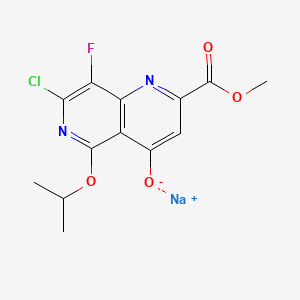

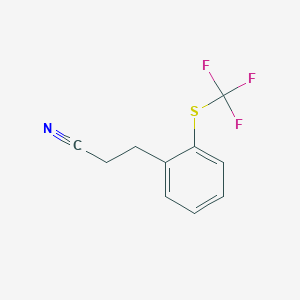
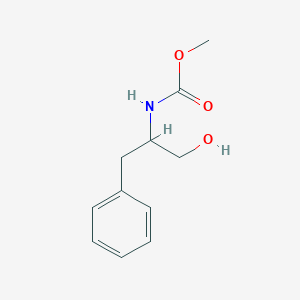
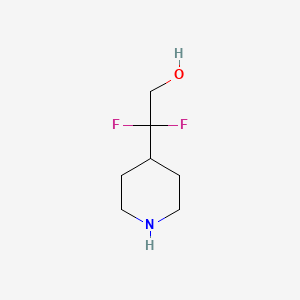
![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)
